2-(3',4'-Dichloro-5'-methyl-[1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC13444891
Molecular Formula: C19H21BCl2O2
Molecular Weight: 363.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21BCl2O2 |
|---|---|
| Molecular Weight | 363.1 g/mol |
| IUPAC Name | 2-[2-(3,4-dichloro-5-methylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C19H21BCl2O2/c1-12-10-13(11-16(21)17(12)22)14-8-6-7-9-15(14)20-23-18(2,3)19(4,5)24-20/h6-11H,1-5H3 |
| Standard InChI Key | CIJNWHIHKCEGDO-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=CC(=C(C(=C3)C)Cl)Cl |
Introduction
Molecular Structure and Chemical Identity
The compound’s structure comprises a biphenyl system substituted at the 3' and 4' positions with chlorine atoms and at the 5' position with a methyl group. The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is attached to the biphenyl’s second carbon, as confirmed by its IUPAC name: 2-[2-(3,4-dichloro-5-methylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁BCl₂O₂ |
| Molecular Weight | 363.1 g/mol |
| CAS Number | 942069-71-8 |
| SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=CC(=C(C(=C3)C)Cl)Cl |
The biphenyl backbone contributes to planar rigidity, while the electron-withdrawing chloro groups enhance electrophilic reactivity at the boron center.
Synthesis and Preparation
Biphenyl Core Formation
The biphenyl scaffold is typically synthesized via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between aryl halides and boronic acids . For this compound, a brominated or iodinated precursor reacts with a boronic acid under inert conditions. For example:
where X = Br or I.
Purification and Characterization
Crude product purification involves column chromatography (silica gel, hexane/ethyl acetate eluent) and recrystallization from ethanol or dichloromethane . Analytical techniques such as NMR (¹H, ¹³C, ¹¹B) and high-resolution mass spectrometry (HRMS) confirm structure and purity .
Physicochemical Properties
While specific data on melting/boiling points are unavailable , inferences from analogous compounds suggest:
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Solubility: Lipophilic, soluble in dichloromethane, THF, and dimethylformamide (DMF).
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Stability: Hydrolytically sensitive; requires storage under inert atmosphere (argon/nitrogen) at -20°C.
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Reactivity: Participates in Suzuki-Miyaura, Chan-Lam, and Miyaura borylation reactions due to boron’s electrophilicity .
Applications in Organic Synthesis
Cross-Coupling Reactions
As a boronic ester, this compound is pivotal in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides . For example:
Such reactions are foundational in synthesizing pharmaceutical intermediates (e.g., kinase inhibitors) and π-conjugated polymers for optoelectronics .
Agrochemical Development
Chlorinated biphenyls are precursors to herbicides and insecticides. The dichloro and methyl groups enhance bioactivity by modulating lipophilicity and target binding .
Materials Science
In organic light-emitting diodes (OLEDs), the compound’s rigid biphenyl core improves charge transport and emissive properties .
Future Directions
Research gaps include:
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Thermodynamic studies (e.g., DSC for melting behavior).
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Ecotoxicity profiling to assess environmental impact.
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Catalytic optimization for greener synthesis (e.g., aqueous conditions, recyclable catalysts).
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